molecular formula C13H17N3O2 B15021257 2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxo-N-propylacetamide

2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxo-N-propylacetamide

Cat. No.: B15021257
M. Wt: 247.29 g/mol
InChI Key: XLFQDQCIMGFPKO-OQLLNIDSSA-N
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Description

1-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-PROPYLFORMAMIDE is a complex organic compound characterized by its unique structure, which includes a hydrazinecarbonyl group and a propylformamide moiety

Preparation Methods

The synthesis of 1-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-PROPYLFORMAMIDE typically involves the reaction of hydrazine derivatives with aldehydes or ketones. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product . Industrial production methods may involve more scalable processes, including continuous flow synthesis and the use of automated reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-PROPYLFORMAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

1-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-PROPYLFORMAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-PROPYLFORMAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-PROPYLFORMAMIDE can be compared with other similar compounds, such as:

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • Ethanone, 1-(4-methylphenyl)-

These compounds share structural similarities but differ in their substituents and specific functional groups, which can influence their chemical reactivity and biological activities .

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

N'-[(E)-(4-methylphenyl)methylideneamino]-N-propyloxamide

InChI

InChI=1S/C13H17N3O2/c1-3-8-14-12(17)13(18)16-15-9-11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3,(H,14,17)(H,16,18)/b15-9+

InChI Key

XLFQDQCIMGFPKO-OQLLNIDSSA-N

Isomeric SMILES

CCCNC(=O)C(=O)N/N=C/C1=CC=C(C=C1)C

Canonical SMILES

CCCNC(=O)C(=O)NN=CC1=CC=C(C=C1)C

Origin of Product

United States

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